molecular formula C18H24N4O4S B11265239 2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide

2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide

Cat. No.: B11265239
M. Wt: 392.5 g/mol
InChI Key: KDGDVKHJPJLWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide is a complex organic compound that features a morpholine sulfonyl group, an imidazole ring, and a phenylpropyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring and the morpholine sulfonyl group. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions . The morpholine sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The key steps would include the formation of the imidazole ring, sulfonylation, and subsequent coupling with the phenylpropyl acetamide moiety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the sulfonyl group would produce sulfides.

Scientific Research Applications

2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The sulfonyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenylpropyl acetamide moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Morpholine-4-sulfonyl)-1H-imidazol-1-YL]-N-(2-phenylpropyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine sulfonyl group and the phenylpropyl acetamide moiety distinguishes it from other similar compounds, providing a unique scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C18H24N4O4S

Molecular Weight

392.5 g/mol

IUPAC Name

2-(4-morpholin-4-ylsulfonylimidazol-1-yl)-N-(2-phenylpropyl)acetamide

InChI

InChI=1S/C18H24N4O4S/c1-15(16-5-3-2-4-6-16)11-19-17(23)12-21-13-18(20-14-21)27(24,25)22-7-9-26-10-8-22/h2-6,13-15H,7-12H2,1H3,(H,19,23)

InChI Key

KDGDVKHJPJLWLW-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CN1C=C(N=C1)S(=O)(=O)N2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.